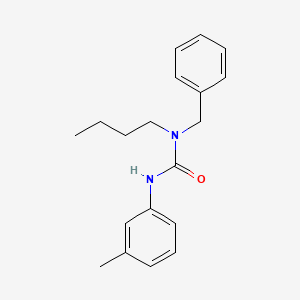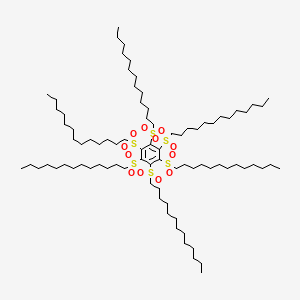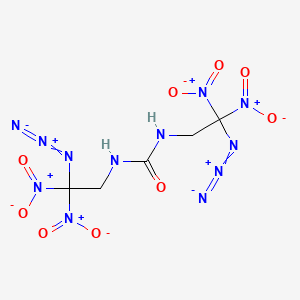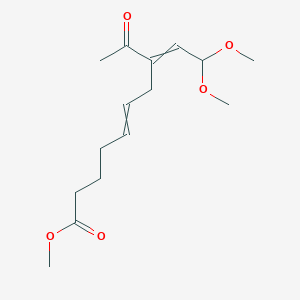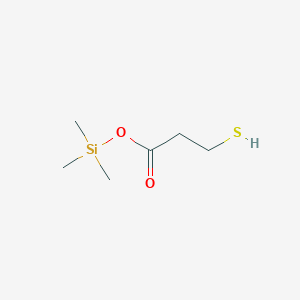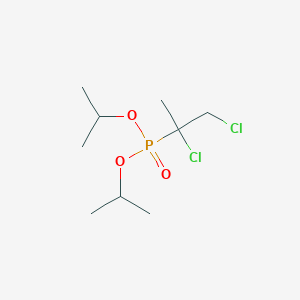
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of both phosphonate and dichloropropane groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate typically involves the reaction of 1,2-dichloropropane with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonate oxides.
Reduction: Reduction reactions can convert the dichloropropane moiety to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonate oxides.
Reduction: Less chlorinated phosphonates.
Substitution: Substituted phosphonates with various functional groups.
科学的研究の応用
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate and dichloropropane groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
類似化合物との比較
1,2-Dichloropropane: Shares the dichloropropane moiety but lacks the phosphonate group.
Dipropan-2-yl phosphonate: Contains the phosphonate group but lacks the dichloropropane moiety.
Uniqueness: Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is unique due to the combination of both phosphonate and dichloropropane groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
88691-21-8 |
|---|---|
分子式 |
C9H19Cl2O3P |
分子量 |
277.12 g/mol |
IUPAC名 |
1,2-dichloro-2-di(propan-2-yloxy)phosphorylpropane |
InChI |
InChI=1S/C9H19Cl2O3P/c1-7(2)13-15(12,14-8(3)4)9(5,11)6-10/h7-8H,6H2,1-5H3 |
InChIキー |
PBXRVMNYDXVWFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(C(C)(CCl)Cl)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)

![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)


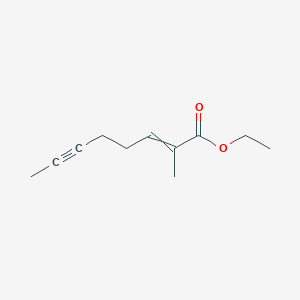
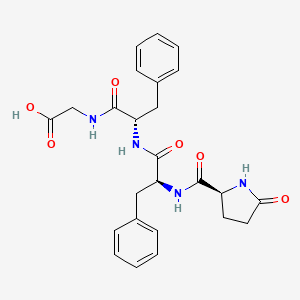
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
